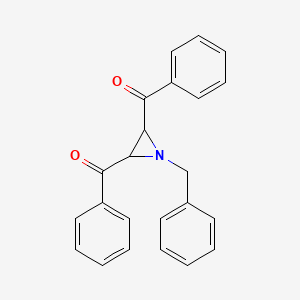
Methanone, (1-(phenylmethyl)-2,3-aziridinediyl)bis(phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) is a complex organic compound featuring a central aziridine ring with two phenylmethanone groups attached . The aziridine ring is a highly reactive three-membered cyclic amine, and the presence of phenylmethanone groups enhances the molecule’s complexity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) typically involves the reaction of aziridine with benzyl chloride in the presence of a base, followed by the addition of phenylmethanone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) undergoes several types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridinium ions.
Reduction: The phenylmethanone groups can be reduced to form corresponding alcohols.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aziridinium ions.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) involves the reactivity of the aziridine ring. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules .
Comparison with Similar Compounds
Similar Compounds
AZIRIDINE: A simpler compound with a three-membered ring structure.
AZETIDINE: A four-membered ring analog of aziridine.
PHENYLMETHANONE: A simpler ketone without the aziridine ring.
Properties
CAS No. |
804-35-3 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(3-benzoyl-1-benzylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C23H19NO2/c25-22(18-12-6-2-7-13-18)20-21(23(26)19-14-8-3-9-15-19)24(20)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2 |
InChI Key |
LSWFEKFANVJTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















